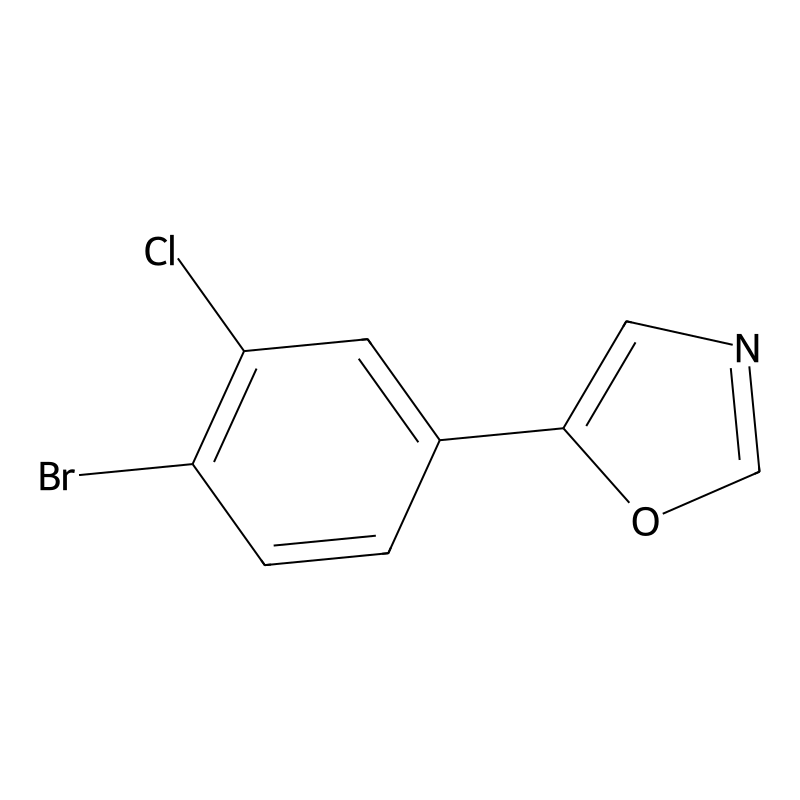

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound features a phenyl group substituted with bromine and chlorine at specific positions, which contributes to its unique chemical properties. The presence of halogens enhances the compound's reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science.

Here's what we can find:

- Chemical Suppliers: Several chemical suppliers offer 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole as a research chemical. This suggests potential interest in its properties or applications, but the specific research areas are not disclosed [, , ].

Further Exploration:

While dedicated research on 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole might be scarce, it can be helpful to explore research on similar molecules. Here are some starting points:

- Oxazoles: Research on oxazoles, the class of molecules to which 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole belongs, is vast. Oxazoles exhibit a wide range of biological activities, making them attractive candidates for drug discovery []. Exploring this area might reveal applications for structurally similar molecules.

The chemical reactivity of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is influenced by the electron-withdrawing effects of the bromine and chlorine substituents. These halogens can participate in various reactions, including:

- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.

- Electrophilic Aromatic Substitution: The compound can undergo reactions where electrophiles attack the aromatic ring.

- Cyclization Reactions: The oxazole ring can participate in cyclization with other reactants to form more complex structures.

Research indicates that oxazole derivatives exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, compounds similar to 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole have shown potential in inhibiting cancer cell growth and modulating various biochemical pathways. Studies have demonstrated that modifications in the oxazole structure can significantly influence its pharmacological effects, highlighting the importance of the substituents on the phenyl ring .

Several synthetic routes can be employed to prepare 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole:

- Bromination and Chlorination: Starting from a suitable precursor like 4-bromoacetophenone, bromination followed by chlorination can yield the desired phenyl substituent.

- Oxazole Formation: The reaction of the substituted phenyl compound with appropriate reagents (e.g., phosphorus oxychloride) facilitates the formation of the oxazole ring through cyclization.

- Direct Arylation: Recent advancements allow for direct arylation methods using palladium catalysts to introduce aryl groups into the oxazole framework efficiently .

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new drugs targeting cancer and infectious diseases.

- Material Science: Its unique electronic properties may be exploited in designing new materials for electronics or photonics.

- Agriculture: Potential use as an agrochemical for pest control due to its biological activity.

Interaction studies involving 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques like molecular docking and in vitro assays to evaluate how well the compound interacts with specific proteins involved in disease pathways. Preliminary results suggest promising interactions that warrant further investigation .

Several compounds share structural similarities with 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole. Notable examples include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Bromophenyl)-1,3-oxazole | Brominated phenyl group | Anticancer activity |

| 5-(3-Chlorophenyl)-1,3-oxazole | Chlorinated phenyl group | Antimicrobial properties |

| 5-(2-Methylphenyl)-1,3-oxazole | Methyl-substituted phenyl group | Antifungal activity |

| 4-(Bromophenyl)-2-methyl-1,3-oxazole | Methyl substitution at different position | Varied biological activity |

Uniqueness: The specific combination of bromine and chlorine substituents on the phenyl ring of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole differentiates it from other oxazoles. This unique substitution pattern may influence its solubility and reactivity compared to other derivatives.